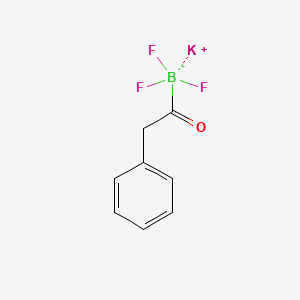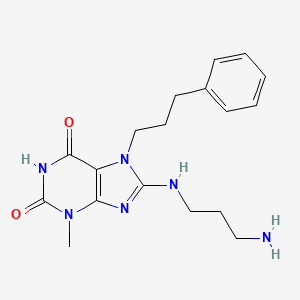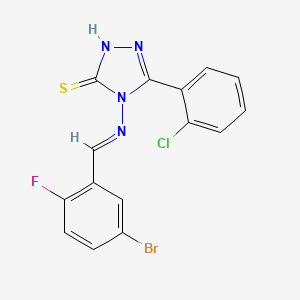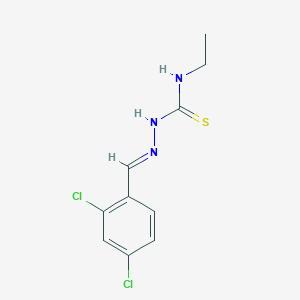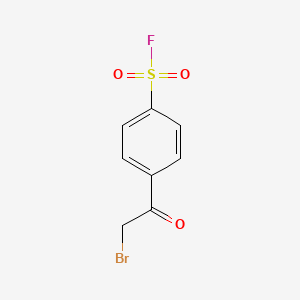
4-(2-bromoacetyl)-Benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bromoacetyl)-Benzenesulfonyl fluoride is an organic compound that features both a bromoacetyl group and a benzenesulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-bromoacetyl)-Benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Oxidation: The benzenesulfonyl fluoride moiety can be oxidized to form sulfonic acids or sulfonates under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents. The reaction is usually conducted in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used. The reaction is typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonyl fluorides.
Reduction: 4-(2-acetyl)-Benzenesulfonyl fluoride.
Oxidation: Benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
4-(2-bromoacetyl)-Benzenesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-bromoacetyl)-Benzenesulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive towards nucleophiles, making it useful in the synthesis of various derivatives. The benzenesulfonyl fluoride moiety can act as an electrophile, participating in reactions with nucleophiles to form sulfonamide or sulfonate derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-bromoacetyl)-Benzenesulfonyl chloride: Similar structure but with a chloride instead of fluoride.
4-(2-chloroacetyl)-Benzenesulfonyl fluoride: Similar structure but with a chloroacetyl group instead of bromoacetyl.
4-(2-bromoacetyl)-Benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
4-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both a bromoacetyl group and a benzenesulfonyl fluoride moiety. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in various chemical syntheses and applications.
Propriétés
Numéro CAS |
433-21-6 |
|---|---|
Formule moléculaire |
C8H6BrFO3S |
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
4-(2-bromoacetyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6BrFO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 |
Clé InChI |
RWHNIEOAPNZZGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


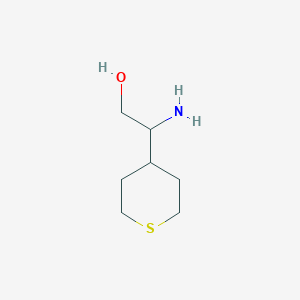
![1-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B15087958.png)
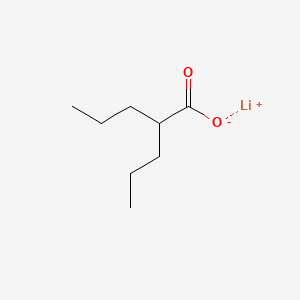
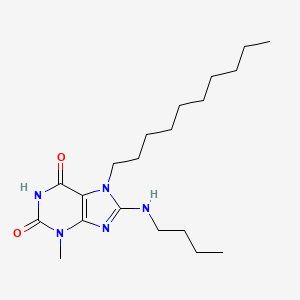
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)aceticacidhemihydrochloride](/img/structure/B15087980.png)
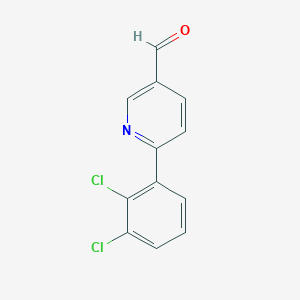
![2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B15087991.png)
![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
